6-Fluorothiazolo[4,5-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound with the molecular formula C6H4FN3S and a molecular weight of 169.18 g/mol . This compound is part of the thiazolo[4,5-b]pyridine family, which is known for its diverse pharmacological activities . The structure consists of a thiazole ring fused to a pyridine ring, with a fluorine atom at the 6th position and an amino group at the 2nd position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorothiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative . One common method starts with a pyridine derivative, which undergoes a series of reactions to form the thiazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the annulation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. . These methods likely involve optimized versions of the synthetic routes used in laboratory settings to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Fluorothiazolo[4,5-b]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-Fluorothiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Fluorothiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 6-Fluorothiazolo[4,5-b]pyridin-2-amine include other thiazolo[4,5-b]pyridine derivatives, such as:
- 6-Chlorothiazolo[4,5-b]pyridin-2-amine
- 6-Bromothiazolo[4,5-b]pyridin-2-amine
- 6-Methylthiazolo[4,5-b]pyridin-2-amine
Uniqueness
This compound is unique due to the presence of the fluorine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, which can improve their pharmacokinetic properties .
Properties
Molecular Formula |
C6H4FN3S |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
6-fluoro-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C6H4FN3S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,(H2,8,9,10) |
InChI Key |
GZHKZVIXCWIWGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.